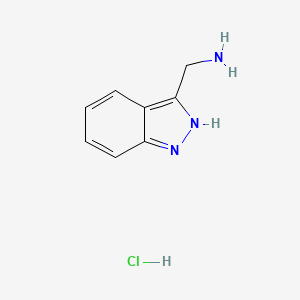

(1H-Indazol-3-YL)methylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2H-indazol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYBXWOYYADLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697642 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117891-16-4 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1H-Indazol-3-YL)methylamine hydrochloride basic properties

An In-depth Technical Guide to the Basic Properties of (1H-Indazol-3-YL)methylamine hydrochloride For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS: 117891-16-4), a key building block in medicinal chemistry. The document details its known characteristics, outlines standardized experimental protocols for its analysis, and provides context for its potential applications in drug discovery through the biological relevance of the indazole scaffold.

Core Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that while experimental data for some parameters are limited, predictions and data from analogous structures provide valuable insights.

| Property | Value | Source / Comment |

| IUPAC Name | (1H-indazol-3-yl)methanamine;hydrochloride | N/A |

| Synonyms | 1H-Indazol-3-ylmethylamine HCl, 3-(Aminomethyl)-1H-indazole hydrochloride | [1] |

| CAS Number | 117891-16-4 | [1] |

| Molecular Formula | C₈H₁₀ClN₃ | |

| Molecular Weight | 183.64 g/mol | |

| Appearance | Solid | |

| pKa | Not Experimentally Determined. | The basicity is attributed to the primary amine. A predicted pKa for the indazole N-H proton of the free base is 14.17 ± 0.40, which is not indicative of the methylamine group's basicity.[2] |

| Solubility | No quantitative data available. | By analogy to simple amine hydrochlorides like methylamine hydrochloride, it is expected to be very soluble in water, with some solubility in ethanol, and poor solubility in non-polar organic solvents like acetone and chloroform.[3] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [2] |

Experimental Protocols

Detailed methodologies for determining key basic properties such as pKa and aqueous solubility are crucial for drug development. The following sections describe standardized protocols applicable to this compound.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for experimentally determining the acid dissociation constant (pKa) of the protonated amine.[4]

Methodology:

-

Preparation of Amine Solution: Prepare a 0.05 M solution of this compound in deionized water.

-

Titration Setup: Place a known volume (e.g., 100 mL) of the amine solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. The dissociation constant (Ka) can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[5][6]

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[5]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. The presence of undissolved solid must be visible.

-

Equilibration: Place the flasks in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][6][7]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in at least triplicate for each pH condition.[5]

Biological Context and Potential Signaling Pathways

While this compound is primarily a synthetic intermediate, the indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.[8][9][10] Understanding the targets of indazole-containing molecules provides a logical framework for the potential applications of its derivatives.

-

Kinase Inhibition: The 1H-indazole-3-amine moiety is a known and effective "hinge-binding fragment," capable of interacting with the hinge region of protein kinases, a critical component of many cancer and inflammation signaling pathways.[10]

-

GPCR Modulation: Derivatives of (1H-indazol-3-yl)methyl have been developed as potent agonists for the cholecystokinin A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR).[11] Agonism of GPCRs like CCK-A initiates a downstream signaling cascade, typically involving G-proteins, adenylyl cyclase, and changes in intracellular second messenger concentrations like cAMP.

-

Apoptosis Pathways: More complex indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 and modulation of the p53/MDM2 pathway.[10]

The diagram below illustrates a generalized GPCR signaling cascade, relevant to the activity of indazole derivatives that act as CCK-A receptor agonists.[11]

References

- 1. 1H-INDAZOL-3-YLMETHYLAMINE HCL | 117891-16-4 [amp.chemicalbook.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. methylamine hydrochloride [chemister.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. who.int [who.int]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jocpr.com [jocpr.com]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(1H-Indazol-3-YL)methylamine hydrochloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and available physicochemical properties of (1H-Indazol-3-YL)methylamine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a concise summary of key technical data.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by an indazole ring system substituted at the 3-position with a methylamine group, which is protonated to form the hydrochloride salt.

IUPAC Name: (1H-indazol-3-yl)methanamine hydrochloride[1]

The structure is depicted in the diagram below, generated using the DOT language.

Caption: Chemical structure of (1H-indazol-3-yl)methanamine hydrochloride.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's characteristics for experimental design and drug development purposes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃ | [2] |

| Molecular Weight | 183.64 g/mol | [2] |

| Melting Point | 253-255 °C | [2] |

| Form | Solid | [2] |

| CAS Number | 117891-16-4 | [1] |

Experimental Protocols

A common route to 3-substituted indazoles involves the cyclization of ortho-substituted phenylhydrazines or related precursors. For the target molecule, a potential synthetic pathway could start from 2-acetylbenzonitrile.

Caption: A logical workflow for a possible synthesis of (1H-indazol-3-yl)methanamine hydrochloride.

Disclaimer: This proposed synthetic route is illustrative. Researchers should consult specialized literature and perform appropriate safety and feasibility assessments before attempting any chemical synthesis.

While a specific, detailed experimental protocol for the synthesis of this compound could not be located in the searched literature, the synthesis of related indazole compounds often involves the cyclization of substituted anilines or benzonitriles. For instance, the synthesis of 1H-indazole-3-amine derivatives has been reported starting from 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate.[3] Further modifications can then be carried out on the resulting indazole core. The preparation of 3-methyl-1H-indazole has been described via the diazotization of 2-aminoacetophenone followed by reduction and cyclization.[4] These general methods suggest that a multi-step synthesis starting from an appropriately substituted benzene derivative would be a viable approach.

References

(1H-Indazol-3-YL)methylamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the general biological context of (1H-Indazol-3-YL)methylamine hydrochloride. This compound belongs to the indazole class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₀ClN₃ |

| Molecular Weight | 183.64 g/mol [1] |

| CAS Number | 117891-16-4 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)CN.Cl |

| InChI Key | FFYBXWOYYADLFS-UHFFFAOYSA-N |

Experimental Protocols: A Plausible Synthetic Route

Objective: To synthesize this compound.

Materials:

-

1H-indazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃) solution

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Standard laboratory glassware and safety equipment

Methodology:

-

Step 1: Synthesis of 1H-indazole-3-carbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-indazole-3-carboxylic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 1H-indazole-3-carbonyl chloride.

-

-

Step 2: Synthesis of 1H-indazole-3-carboxamide

-

Dissolve the crude 1H-indazole-3-carbonyl chloride in a suitable anhydrous solvent such as dichloromethane or THF.

-

Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting precipitate of 1H-indazole-3-carboxamide can be collected by filtration, washed with cold water, and dried.

-

-

Step 3: Reduction of 1H-indazole-3-carboxamide to (1H-Indazol-3-YL)methylamine

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Add the 1H-indazole-3-carboxamide portion-wise to the LiAlH₄ suspension at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude (1H-Indazol-3-YL)methylamine.

-

-

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude (1H-Indazol-3-YL)methylamine in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Biological Context and Signaling Pathways

Indazole derivatives are recognized for their wide range of biological activities, frequently acting as inhibitors of various protein kinases involved in cellular signaling pathways.[2][3][4] While the specific molecular targets of this compound are not explicitly detailed in the provided search results, the broader class of indazole-containing compounds has been shown to target key signaling pathways implicated in diseases such as cancer and inflammation.[5][6]

Many indazole derivatives function as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Janus kinases (JAKs).[4][7][8] The inhibition of these kinases can disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Below is a conceptual diagram representing a common mechanism of action for indazole-based kinase inhibitors, illustrating the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (1H-Indazol-3-YL)methylamine hydrochloride

CAS Number: 117891-16-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-3-YL)methylamine hydrochloride, a member of the indazole class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized privileged structure, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and known suppliers. While specific biological data and detailed experimental protocols for this particular compound are limited in publicly accessible literature, this guide also discusses the broader context of indazole derivatives' biological activities to inform potential research applications.

Chemical Properties and Data

This compound is a solid at room temperature. Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117891-16-4 | [1] |

| Molecular Formula | C₈H₁₀ClN₃ | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| IUPAC Name | (1H-indazol-3-yl)methanamine hydrochloride | |

| SMILES | NCC1=NNC2=CC=CC=C12.Cl | |

| InChI Key | FFYBXWOYYADLFS-UHFFFAOYSA-N | [1] |

Synthesis

A plausible synthetic approach would likely involve the formation of the indazole core followed by the introduction of the aminomethyl group at the 3-position. One potential conceptual pathway is outlined below. This is a generalized scheme and would require optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A general procedure for the synthesis of 1H-indazoles from o-fluorobenzonitriles involves reacting the nitrile with hydrazine hydrate in a suitable solvent like butanol under reflux. The resulting 1H-indazole-3-amine could then potentially be modified. However, for a 3-aminomethyl group, a more likely precursor would be 1H-indazole-3-carbonitrile. The nitrile group could then be reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The final step would involve treating the free base with hydrochloric acid to form the hydrochloride salt.

Biological Significance and Potential Applications

While specific biological activity data for this compound is scarce in the public domain, the indazole scaffold is present in numerous biologically active compounds. Indazole derivatives have been investigated for a wide range of therapeutic applications due to their ability to act as:

-

Kinase Inhibitors: The indazole ring is a key component of several approved cancer therapies that target protein kinases. The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases.

-

Serotonin Receptor Antagonists: The antiemetic drug Granisetron, a selective 5-HT3 receptor antagonist, features an indazole core.

-

Anti-inflammatory Agents: Certain indazole derivatives have shown potent anti-inflammatory properties.

-

Antitumor Agents: Various substituted indazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Given this context, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds targeting these or other biological pathways. The primary amine offers a convenient handle for further chemical modification and library synthesis.

The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-containing kinase inhibitors in cancer.

Caption: Generalized MAPK signaling pathway often targeted by indazole-based kinase inhibitors.

Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. Some of the listed suppliers include:

-

Sigma-Aldrich

-

Ambeed[1]

-

Ivy Fine Chemicals[2]

-

Multiple suppliers listed on chemical sourcing platforms such as ChemicalBook.

It is important to note that availability and purity may vary between suppliers. Researchers should request certificates of analysis to confirm the identity and quality of the compound.

Conclusion

This compound is a chemical compound with potential applications in drug discovery, primarily as a building block for more complex molecules. While detailed experimental and biological data for this specific compound are not widely published, the well-established biological significance of the indazole scaffold suggests that it could be a valuable starting point for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. Further research is needed to fully characterize the biological activity profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility of (1H-Indazol-3-YL)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1H-Indazol-3-YL)methylamine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a qualitative assessment based on the chemical properties of related compounds, detailed experimental protocols, and a structured approach to data presentation.

Introduction

This compound is a heterocyclic organic compound featuring an indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][2] The hydrochloride salt form is often utilized to improve the aqueous solubility and overall bioavailability of the parent compound. A thorough understanding of its solubility in various solvents is critical for its application in drug discovery and development, including formulation, screening, and in-vitro/in-vivo testing.

Qualitative Solubility Profile

Based on the general principles of organic chemistry and information on related compounds, a qualitative solubility profile for this compound can be inferred:

-

Aqueous Solvents: As an amine hydrochloride, the compound is expected to be soluble in water and other polar protic solvents. The protonated amine group enhances its interaction with water molecules through hydrogen bonding.

-

Polar Aprotic Solvents: Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is generally expected to be good, as these solvents can effectively solvate the cation and chloride anion.

-

Alcohols: Solvents like ethanol and methanol are also likely to be effective at dissolving this compound due to their polarity and hydrogen bonding capabilities.

-

Non-Polar Solvents: Solubility in non-polar solvents such as hexanes or toluene is expected to be low, given the ionic and polar nature of the hydrochloride salt.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | e.g., HPLC, UV-Vis | ||

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | e.g., HPLC, UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | e.g., HPLC, UV-Vis | ||

| Ethanol | 25 | e.g., HPLC, UV-Vis | ||

| Methanol | 25 | e.g., HPLC, UV-Vis |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound. This method, often referred to as the shake-flask method, is a standard approach.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation: Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Biological Context and Potential Signaling Pathways

While this compound itself is primarily a chemical intermediate, the indazole scaffold is a key component in many biologically active molecules. Derivatives of indazole have been shown to act as potent inhibitors of various protein kinases, which are crucial components of cellular signaling pathways. For instance, some indazole-containing compounds are known to target tyrosine kinases involved in cancer cell proliferation.[1] Furthermore, there is evidence of indazole derivatives interacting with the p53/MDM2 pathway, which is critical for apoptosis and cell cycle regulation.[1]

Conceptual Relationship in Drug Discovery

Caption: Role of the indazole scaffold in drug discovery.

Researchers working with this compound for the synthesis of novel derivatives should consider screening these new compounds for activity against various kinases and in cancer cell lines to explore their therapeutic potential.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for research and development professionals. While specific quantitative data is not currently published, the provided qualitative assessment and detailed experimental protocol offer a clear path for determining this crucial physicochemical property. The visualization of the experimental workflow and the conceptual role of the indazole scaffold in drug discovery aim to facilitate a more informed and efficient research process.

References

Unraveling the Therapeutic Potential of the (1H-Indazol-3-YL)methylamine Scaffold: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities and mechanisms of action associated with the (1H-Indazol-3-YL)methylamine scaffold. While direct experimental evidence on the specific mechanism of action of (1H-Indazol-3-YL)methylamine hydrochloride is not extensively documented in publicly available literature, the indazole core is a well-established pharmacophore in medicinal chemistry, recognized for its role as a "privileged structure," particularly in the design of kinase inhibitors. The aminomethyl group at the 3-position further provides a versatile point for chemical modification, enabling the development of a wide array of therapeutic agents.

This document will delve into the established mechanisms of action of closely related derivatives of (1H-Indazol-3-YL)methylamine, providing insights into the potential therapeutic applications of this chemical framework for researchers, scientists, and drug development professionals.

The 1H-Indazole Core: A Foundation for Kinase Inhibition

The 1H-indazole moiety is a recurring structural motif in a multitude of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an effective scaffold for designing drugs that target aberrant signaling pathways in diseases such as cancer. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Documented Mechanisms of Action of (1H-Indazol-3-YL)methylamine Derivatives

While the intrinsic activity of the parent compound remains to be fully elucidated, numerous derivatives have been synthesized and characterized, revealing a broad spectrum of biological activities. These activities primarily revolve around the inhibition of protein kinases and the modulation of key cellular processes like cell cycle progression and apoptosis.

Antiproliferative Activity through Cell Cycle Arrest

Derivatives of 3-amino-1H-indazole have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The mechanism underlying this activity has been linked to the induction of cell cycle arrest, predominantly in the G0/G1 phase.

One of the key regulators of the G1/S transition is the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. Studies on 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives have shown that these compounds can increase the ratio of underphosphorylated pRb to total pRb, leading to a halt in cell proliferation.[1][2]

Table 1: Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamide Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Mechanism of Action |

| 1c | Colon, Melanoma | 0.041 - 33.6 (Mean: 1.90) | G0/G1 cell cycle arrest, increased hypophosphorylated pRb |

| 10d, 10e | Leukemia (SR) | < 1 (as low as 0.0153) | G0/G1 cell cycle arrest, increased underphosphorylated pRb |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Cancer cell lines (e.g., K562 leukemia cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specific density and allowed to attach overnight. Subsequently, cells are treated with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation. The cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for several weeks.

-

Staining: The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell. The data is then analyzed using appropriate software to generate a histogram that displays the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway: pRb-E2F Mediated Cell Cycle Arrest

Caption: pRb-E2F pathway and the inhibitory effect of indazole derivatives.

Broad-Spectrum Kinase Inhibition

The 1H-indazole scaffold is a key component of numerous multi-kinase inhibitors. Derivatives of (1H-Indazol-3-YL)methylamine have been shown to inhibit a variety of kinases that are crucial for tumor growth and survival.

Table 2: Kinase Inhibitory Activity of (1H-Indazol-3-YL)methylamine Derivatives

| Derivative Class | Target Kinase(s) | IC50 / Kd | Reference |

| 1H-indazol-3-amine derivatives | Bcr-Abl (wild type and T315I mutant) | 0.014 µM (WT), 0.45 µM (T315I) | [3] |

| 1H-indazol-3-amine derivatives | FGFR1 | 2.9 nM | [3] |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC | Not specified | [3] |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM | [3] |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | 68.5 nM, 140 nM, 375 nM (Kd) | [3] |

Experimental Protocol: In Vitro Kinase Assay (Example: Bcr-Abl)

-

Reagents and Materials: Recombinant Bcr-Abl kinase, a suitable peptide substrate (e.g., Abltide), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

A kinase reaction buffer containing the recombinant Bcr-Abl enzyme is prepared.

-

The test compound (indazole derivative) at various concentrations is pre-incubated with the enzyme.

-

The kinase reaction is initiated by adding the peptide substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent.

-

-

Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined using a suitable curve-fitting model.

Signaling Pathway: Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)

Caption: Inhibition of the Bcr-Abl signaling pathway by indazole derivatives.

Future Directions

The diverse biological activities of (1H-Indazol-3-YL)methylamine derivatives underscore the therapeutic potential of this scaffold. Future research should focus on elucidating the specific molecular targets and mechanism of action of the parent compound, this compound. A thorough investigation of its kinase inhibition profile and its effects on various cellular pathways will be crucial in determining its potential as a lead compound for the development of novel therapeutics. Furthermore, structure-activity relationship (SAR) studies on the parent molecule could guide the design of more potent and selective agents for a range of diseases.

References

- 1. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of the Biological Activities of the Indazole Scaffold and the Untapped Potential of a Key Derivative

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the biological landscape of 3-substituted indazole derivatives, offering insights for researchers, scientists, and drug development professionals. While direct biological activity data for (1H-Indazol-3-YL)methylamine hydrochloride is not extensively available in current scientific literature, this document will explore the known activities of its close structural analogs. This guide aims to illuminate potential research avenues for this specific compound by presenting quantitative data, detailed experimental protocols, and key signaling pathways associated with the broader indazole class.

Introduction: The Prominence of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles.[3] The structural diversity achievable through substitution on the indazole ring allows for the fine-tuning of biological activity, leading to the development of several clinically approved drugs.[2] Notably, many potent biological activities are associated with derivatives substituted at the 3-position of the indazole core.

This guide focuses on the potential biological activities of this compound. In the absence of specific data for this compound, we will extrapolate from the well-documented activities of structurally related 3-substituted indazoles to provide a foundational understanding for future research.

Anticancer Activity of 3-Substituted Indazole Derivatives

A substantial body of research highlights the anticancer potential of indazole derivatives, with many compounds exhibiting low micromolar to nanomolar efficacy against a range of cancer cell lines.[4][5] The primary mechanisms of action include the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activities of various 3-substituted indazole derivatives against several human cancer cell lines.

| Compound Class | Specific Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-Indazol-3-amine Derivatives | Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |

| A549 (Lung) | >40 | [6] | ||

| PC-3 (Prostate) | >40 | [6] | ||

| Hep-G2 (Hepatoma) | >40 | [6] | ||

| Compound 89 | K562 (Chronic Myeloid Leukemia) | 6.50 | [2] | |

| Bcr-AblWT (Kinase) | 0.014 | [2] | ||

| Bcr-AblT315I (Kinase) | 0.45 | [2] | ||

| 3-Substituted 1H-Indazoles | Compound 2f | 4T1 (Breast) | 0.23 | [4] |

| A549 (Lung) | 1.15 | [4] | ||

| HepG2 (Hepatoma) | 0.80 | [4] | ||

| MCF-7 (Breast) | 0.34 | [4] | ||

| Indazole-Curcumin Analogs | Compound 3b | WiDr (Colorectal) | 27.20 | [7][8] |

| MCF-7 (Breast) | 45.97 | [7][8] | ||

| HeLa (Cervical) | 46.36 | [7][8] |

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of indazole derivatives. A notable example is the p53/MDM2 pathway, which is crucial for regulating cell cycle and apoptosis. Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by potentially inhibiting Bcl2 family members and modulating this pathway.[6]

Anti-inflammatory Activity of Indazole Derivatives

The indazole scaffold is also present in compounds with significant anti-inflammatory properties.[3] These derivatives have been shown to be effective in various in vivo models of inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of a representative 3-substituted indazole derivative in a carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a ) | 30 | 68.75 | 4 | [9] |

| Etoricoxib (Standard) | 10 | 72.91 | 4 | [9] |

Antimicrobial Activity of Indazole Derivatives

Certain indazole derivatives have demonstrated promising activity against various bacterial and fungal strains.[10][11]

Quantitative Data: In Vitro Antimicrobial Activity

The table below summarizes the antimicrobial activity of selected N-methyl-3-aryl indazoles, presented as the zone of inhibition.

| Compound | Bacterial Strain | Zone of Inhibition (cm) | Standard (Streptomycin) Zone of Inhibition (cm) | Reference |

| 5i | Xanthomonas campestris | 2.3 | 2.8 | [10] |

| 5f | Xanthomonas campestris | 2.2 | 2.8 | [10] |

| 5a | Xanthomonas campestris | 2.1 | 2.8 | [10] |

| 5j | Bacillus megaterium | 1.6 | 3.7 | [10] |

| 5a | Bacillus megaterium | 1.5 | 3.7 | [10] |

| 5j | Escherichia coli | 1.6 | 3.9 | [10] |

| 5a | Escherichia coli | 1.5 | 3.9 | [10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are generalized protocols for common assays used in the assessment of indazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

-

Animal Acclimatization : Acclimatize rats for at least one week before the experiment.

-

Compound Administration : Administer the test compound or vehicle control orally or intraperitoneally.

-

Induction of Edema : After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement : Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis : Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The indazole scaffold is a cornerstone in the development of new therapeutic agents, with a proven track record in yielding compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. While the biological activity of this compound remains to be specifically elucidated, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule.

Future research should focus on the systematic evaluation of this compound in a panel of in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and signaling pathways detailed in this guide provide a solid framework for initiating such investigations. The exploration of this compound could unveil a novel therapeutic agent and further expand the pharmacological utility of the indazole family.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. japsonline.com [japsonline.com]

- 9. journal.hep.com.cn [journal.hep.com.cn]

- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1H-Indazol-3-YL)methylamine hydrochloride belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct therapeutic targets of this compound are not extensively documented in publicly available literature, analysis of structurally related 1H-indazole-3-amine and 1H-indazole-3-carboxamide derivatives reveals a strong potential for interaction with several key therapeutic target classes. This technical guide consolidates the existing knowledge on these related compounds to infer and present the potential therapeutic targets, associated signaling pathways, and relevant experimental methodologies for this compound. The primary potential therapeutic areas identified include oncology, inflammatory diseases, and neurological disorders, with kinases and apoptosis-regulating proteins emerging as prominent molecular targets.

Inferred Potential Therapeutic Targets

Based on the pharmacological activities of structurally similar indazole derivatives, the following are the most probable therapeutic targets for this compound.

Protein Kinases

The 1H-indazole core is a well-established "hinge-binding" motif, mimicking the adenine core of ATP and enabling competitive inhibition at the ATP-binding site of various protein kinases.[1] Derivatives with substitutions at the 3-position, in particular, have demonstrated potent inhibitory activity against several kinase families.

Many indazole-based compounds are potent inhibitors of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

-

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-indazol-3-amine have been identified as potent inhibitors of FGFR1 and FGFR2.[2][3] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed significant FGFR1 inhibition.[2]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole scaffold is present in several approved VEGFR inhibitors, such as pazopanib and axitinib.[1] Indazole–pyrimidine-based derivatives have also been explored as VEGFR-2 inhibitors.[3]

-

Bcr-Abl: A series of 1H-indazol-3-amine derivatives have demonstrated potent inhibitory activity against both wild-type and T315I mutant Bcr-Abl, a key driver in chronic myeloid leukemia.[2]

-

p21-Activated Kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been developed as potent and selective inhibitors of PAK1, a kinase involved in cell migration and invasion, making it a target for anti-metastatic therapies.[4][5]

-

Polo-like Kinase 4 (PLK4): Indazole-based compounds have been investigated as inhibitors of PLK4, a key regulator of centriole duplication, with implications for cancer therapy.[6]

Apoptosis Regulators

Indazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key proteins in the apoptotic cascade.

-

Bcl-2 Family Proteins: Certain indazole compounds promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[7]

-

p53-MDM2 Pathway: The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. Some 1H-indazole-3-amine derivatives are thought to exert their anti-tumor effects by potentially inhibiting members of the p53/MDM2 pathway, leading to the stabilization and activation of p53.[8][9]

G-Protein Coupled Receptors (GPCRs)

-

Cholecystokinin A (CCK-A) Receptor: A series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines have been reported as potent and orally active agonists of the CCK-A receptor, which is involved in satiety and gallbladder contraction.[10][11] This suggests a potential role for indazole derivatives in metabolic disorders.

Quantitative Data on Related Indazole Derivatives

The following tables summarize the reported inhibitory activities of various 1H-indazole derivatives against their respective targets. This data provides a quantitative basis for inferring the potential potency of this compound.

Table 1: Inhibitory Activity of 1H-Indazole Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1H-Indazol-3-amine derivative | FGFR1 | 15.0 | [2] |

| 1H-Indazol-3-amine derivative | Bcr-Abl (WT) | 14 | [2] |

| 1H-Indazol-3-amine derivative | Bcr-Abl (T315I) | 450 | [2] |

| 1H-Indazole-3-carboxamide derivative | PAK1 | 9.8 | [4] |

| Indazole-based derivative | PLK4 | < 0.1 | [6] |

Table 2: Anti-proliferative Activity of 1H-Indazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1H-Indazol-3-amine derivative | K562 (CML) | 6.50 | [2] |

| Indazole derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | [7] |

| Polysubstituted indazole | A2780 (Ovarian Cancer) | 0.64 - 17 | [12] |

| Polysubstituted indazole | A549 (Lung Cancer) | 0.64 - 17 | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the interaction of indazole derivatives with their potential targets.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.[13]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader for luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the purified kinase, the kinase-specific substrate, and the test compound to the assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[13]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader for absorbance measurement

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a defined period.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Caption: Inferred modulation of apoptosis pathways by indazole derivatives.

Caption: A logical workflow for identifying therapeutic targets.

Conclusion and Future Directions

The indazole scaffold, particularly with substitutions at the 3-position, represents a promising starting point for the development of novel therapeutics. While direct evidence for the therapeutic targets of this compound is lacking, the extensive research on analogous compounds strongly suggests potential activity against protein kinases and regulators of apoptosis. Future research should focus on the direct evaluation of this compound in a panel of kinase and cell-based assays to elucidate its specific molecular targets and therapeutic potential. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of this and related indazole compounds for the development of next-generation targeted therapies.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concomitant inhibition of MDM2 and Bcl-2 protein function synergistically induce mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines: CCK-A agonists that demonstrate oral activity as satiety agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1H-Indazol-3-YL)methylamine hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (1H-Indazol-3-YL)methylamine hydrochloride, a molecule of interest within the broader class of indazole derivatives, which are significant in medicinal chemistry.

Introduction to the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has been a cornerstone in the development of therapeutic agents. The indazole nucleus was first synthesized by the Nobel laureate Emil Fischer, marking a significant milestone in heterocyclic chemistry.[1] This scaffold is known for its diverse biological activities, and its derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

Discovery and Historical Context of this compound

While the indazole ring system has a long history, specific details regarding the initial discovery and a comprehensive historical narrative for this compound are not extensively documented in readily available scientific literature. Its existence is confirmed through its commercial availability from various chemical suppliers, where it is identified by the CAS Number 117891-16-4.

The development of this specific molecule likely arose from broader research into the functionalization of the indazole core at the 3-position. The aminomethyl group at this position provides a key functional handle for further chemical modifications, making it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Research on related compounds, such as 1H-indazole-3-carboxamides and 3-aminoindazoles, highlights the importance of substituents at the C3 position for biological activity.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from chemical supplier information.

| Property | Value |

| CAS Number | 117891-16-4 |

| Molecular Formula | C₈H₁₀ClN₃ |

| Molecular Weight | 183.64 g/mol |

| Appearance | Solid |

Synthesis of this compound

A definitive, detailed experimental protocol for the first-ever synthesis of this compound is not prominently available in the surveyed literature. However, based on established synthetic methodologies for related indazole derivatives, a plausible synthetic pathway can be proposed. A common and logical approach involves the reduction of a nitrile precursor, 1H-indazole-3-carbonitrile.

Proposed Experimental Protocol: Reduction of 1H-indazole-3-carbonitrile

This protocol is a generalized procedure based on standard chemical transformations and may require optimization.

Materials:

-

1H-indazole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., Borane-tetrahydrofuran complex)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Addition of Precursor: Dissolve 1H-indazole-3-carbonitrile in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrate and washings.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (1H-Indazol-3-YL)methylamine free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

-

Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability of the 1H-indazole-3-carbonitrile precursor. The general synthetic workflow can be visualized as a two-step process.

Potential Biological Significance and Signaling Pathways

Direct experimental data on the biological activity and mechanism of action of this compound is not extensively reported in the public domain. However, the broader class of indazole derivatives is known to interact with a variety of biological targets. For instance, various substituted indazoles have been investigated as inhibitors of protein kinases, which are crucial components of cellular signaling pathways.[5]

Given the structural motifs present in many biologically active indazoles, it is plausible that this compound or its derivatives could be investigated for their effects on signaling pathways implicated in diseases such as cancer or inflammation. A hypothetical signaling pathway that is often targeted by small molecule inhibitors is the MAP kinase pathway.

Disclaimer: The signaling pathway diagram is a hypothetical representation of a potential mechanism of action for a derivative of this compound and is not based on direct experimental evidence for this specific compound.

Conclusion

This compound is a simple yet potentially valuable indazole derivative. While its specific discovery and history are not well-documented, its synthesis can be logically deduced from established chemical principles. The true value of this compound likely lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. Further research is warranted to fully elucidate its potential therapeutic applications and mechanisms of action. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this and related indazole compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Overview

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for (1H-Indazol-3-YL)methylamine hydrochloride. This guide, therefore, presents predicted spectroscopic characteristics based on the known properties of the 1H-indazole core and related structures. The experimental protocols provided are generalized procedures for obtaining such data.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic properties of this compound and the methodologies for their determination.

Chemical Structure and Properties

-

IUPAC Name: (1H-Indazol-3-yl)methanamine hydrochloride

-

Molecular Formula: C₈H₁₀ClN₃

-

Molecular Weight: 183.64 g/mol [1]

-

CAS Number: 117891-16-4

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | Indazole N-H |

| ~8.5 | br s | 3H | -NH₃⁺ |

| ~8.1 | d | 1H | Ar-H (H4) |

| ~7.7 | d | 1H | Ar-H (H7) |

| ~7.5 | t | 1H | Ar-H (H6) |

| ~7.3 | t | 1H | Ar-H (H5) |

| ~4.4 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | Ar-C (C7a) |

| ~140.0 | Ar-C (C3) |

| ~127.0 | Ar-C (C5) |

| ~122.0 | Ar-C (C6) |

| ~121.5 | Ar-C (C3a) |

| ~120.0 | Ar-C (H4) |

| ~111.0 | Ar-C (H7) |

| ~35.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, broad | N-H and C-H stretching (amine salt, aromatic) |

| ~1620 | Medium | C=N stretching (indazole ring) |

| ~1590, ~1460 | Medium | C=C stretching (aromatic ring) |

| ~1400 | Medium | CH₂ bending |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 148.0875 | [M+H]⁺ (protonated free base, C₈H₁₀N₃⁺) |

| 131.0613 | [M+H - NH₃]⁺ (loss of ammonia) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-160 ppm.

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in the positive ion mode.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-300).

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic data and structural information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1H-Indazol-3-YL)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of (1H-Indazol-3-YL)methylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available indole. The initial step involves the formation of the key intermediate, 1H-indazole-3-carbaldehyde, via a nitrosation reaction. The subsequent step outlines the reductive amination of this intermediate to yield the desired product.

Overall Synthetic Scheme

The synthesis proceeds through two main transformations:

-

Nitrosation of Indole: Conversion of indole to 1H-indazole-3-carbaldehyde.

-

Reductive Amination: Transformation of 1H-indazole-3-carbaldehyde to (1H-Indazol-3-YL)methylamine, followed by salt formation.

Data Presentation

Table 1: Synthesis of 1H-Indazole-3-carbaldehyde from Indole

| Parameter | Protocol Details | Reference |

| Starting Material | Indole | [1] |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Dimethylformamide (DMF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 5 hours (2 hours addition, 3 hours stirring) | [1] |

| Yield | 99% | [1] |

| Product Appearance | White solid | [1] |

Table 2: Synthesis of this compound

| Parameter | Protocol Details | Reference |

| Starting Material | 1H-Indazole-3-carbaldehyde | General Protocol |

| Reagents | Ammonium Chloride (NH₄Cl), Sodium Borohydride (NaBH₄), Methanol (MeOH), Hydrochloric Acid (HCl) | General Protocol |

| Reaction Temperature | Room Temperature | General Protocol |

| Reaction Time | Approximately 12-24 hours | General Protocol |

| Yield | Not explicitly reported for this specific substrate, but generally high for this reaction type. | |

| Product Appearance | Solid |

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carbaldehyde

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1]

Materials:

-

Indole

-

Sodium Nitrite (NaNO₂)

-

2 N Hydrochloric Acid (HCl)

-

Deionized Water

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum ether

Procedure:

-

In a reaction flask maintained under an argon atmosphere and cooled to 0 °C, prepare a solution of sodium nitrite (550 mg, 8 mmol, 8 equiv.) in deionized water (4 mL) and DMF (3 mL).

-

Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol, 2.7 equiv.) to the sodium nitrite solution at 0 °C and stir the resulting mixture for 10 minutes.

-

In a separate flask, dissolve indole (351 mg, 3 mmol, 1 equiv.) in DMF (3 mL).

-

Add the solution of indole to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Extract the resulting mixture three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield 1H-indazole-3-carbaldehyde as a white solid (435 mg, 99% yield).[1]

Protocol 2: Synthesis of this compound

This is a general protocol for the reductive amination of an aldehyde using an ammonia source and a hydride reducing agent.

Materials:

-

1H-Indazole-3-carbaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1H-indazole-3-carbaldehyde (1 equiv.) and ammonium chloride (10 equiv.) in methanol.

-

Stir the mixture at room temperature.

-

Carefully add sodium borohydride (1.5 - 2.0 equiv.) portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

To the residue, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1H-Indazol-3-YL)methylamine free base.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).

-

To this solution, add a solution of hydrochloric acid (1.1 equiv.) in a suitable solvent (e.g., diethyl ether or dioxane) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.